4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride
Overview
Description
“4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride” is a structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivative . It’s a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
These compounds have been synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR and mass spectral data .Scientific Research Applications
Anticancer and Anti-inflammatory Activity
- A study involving derivatives of 1,3-benzothiazole, including compounds related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, showed significant in-vitro anti-inflammatory activity and inhibitory effects against cancer (Ghule, Deshmukh, & Chaudhari, 2013).
Antimicrobial Agents
- A class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been synthesized and evaluated for their potential as antimicrobial agents. This research indicates a broader spectrum of antimicrobial applications for 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride-related compounds (Patel & Park, 2015).
Antiproliferative and Anti-HIV Activity
- N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, a class of compounds related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, have been synthesized and evaluated for their antiproliferative activity against human tumor-derived cell lines, showing significant effects (Al-Soud et al., 2010).
Anti-acetylcholinesterase Activity
- Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties, closely related to 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride, have been synthesized and investigated for their potential anticholinesterase properties, identifying certain compounds as active anticholinesterase agents (Mohsen et al., 2014).
Antidiabetic Properties
- Piperazine derivatives have been identified as new antidiabetic compounds, with some showing potent effects on glucose tolerance in a rat model of type II diabetes (Le Bihan et al., 1999).
properties
IUPAC Name |
2-piperazin-1-yl-4-propan-2-yl-1,3-benzothiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTQPDAJXIUCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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